molecular formula C15H23N3O B15058488 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide

Cat. No.: B15058488
M. Wt: 261.36 g/mol
InChI Key: KHQLSUOAUCYAAW-PYMCNQPYSA-N
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Description

2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide (CAS 1354029-18-7) is a chiral small molecule with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound belongs to a class of N-benzyl-N-(pyrrolidin-3-yl)carboxamides that have been identified as a novel class of selective dual serotonin (5-HT) and noradrenaline (NA) monoamine reuptake inhibitors . Its specific mechanism of action involves increasing the extracellular concentrations of the neurotransmitters serotonin and norepinephrine in the central nervous system by inhibiting their reabsorption into presynaptic neurons, while demonstrating good selectivity over dopamine reuptake inhibition . This pharmacological profile makes it a valuable tool for neuroscientists studying the roles of monoamine systems in various neurological and psychiatric conditions. The compound features drug-like physicochemical properties consistent with CNS target space, including a topological polar surface area of approximately 49.6 Ų . It is supplied as a high-purity material (typically ≥97%) and is intended for research applications such as investigating the pathophysiology and treatment of depression, neuropathic pain, and other disorders linked to monoamine neurotransmission, as well as for use in preclinical pharmacological profiling and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide

InChI

InChI=1S/C15H23N3O/c1-12(16)15(19)17(2)14-8-9-18(11-14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12?,14-/m0/s1

InChI Key

KHQLSUOAUCYAAW-PYMCNQPYSA-N

Isomeric SMILES

CC(C(=O)N(C)[C@H]1CCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CC(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 1-Benzyl-Δ³-Pyrroline-2,5-Dione

A pivotal method, detailed in patent US4910319, involves the reaction of 1-benzyl-Δ³-pyrroline-2,5-dione with nitrogen nucleophiles (e.g., ammonia or methylamine) to form 3-amino-1-benzylpyrrolidine-2,5-dione intermediates. Subsequent reduction of the dione to the pyrrolidine employs lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For example:

  • Method B : Treatment with ammonia in tetrahydrofuran (THF) at 0°C yields 3-amino-1-benzylpyrrolidine-2,5-dione (m.p. 73–75°C), followed by LiAlH₄ reduction to the pyrrolidine.
  • Method C : Benzylamine condensation, hydrogenation (Pd/C, 100 bar H₂), and LiAlH₄ reduction afford 3-amino-1-benzylpyrrolidine in 68.4% yield.

Stereochemical Control

The (3S) configuration is achieved via chiral starting materials or asymmetric catalysis. For instance, enantioselective hydrogenation of pyrroline derivatives using chiral catalysts (e.g., BINAP-Ru complexes) ensures >90% enantiomeric excess (ee).

Functionalization: Introducing the N-Methylpropanamide Moiety

Acylation of (3S)-1-Benzylpyrrolidin-3-Amine

The primary amine undergoes acylation with methylpropanoyl chloride in anhydrous dichloromethane (DCM) under Schlenk conditions. Triethylamine (TEA) is used to scavenge HCl, yielding the N-methylpropanamide derivative. Key parameters:

  • Solvent : DCM or THF.
  • Temperature : 0°C to room temperature.
  • Yield : 70–85% after column chromatography.

Selective N-Methylation

To avoid dialkylation, a two-step protocol is employed:

  • Protection : The amine is protected as a tert-butoxycarbonyl (Boc) group.
  • Methylation : Methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduce the methyl group.
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the target compound.

Alternative Pathways: Solid-Phase and Catalytic Methods

Solid-Phase Synthesis

Immobilizing the pyrrolidine scaffold on Wang resin enables iterative coupling and deprotection steps. After introducing the benzyl group via Suzuki-Miyaura coupling, on-resin acylation with Fmoc-protected propanamide derivatives streamlines purification.

Catalytic Asymmetric Hydrogenation

A chiral iridium catalyst (e.g., Ir-(S)-Binapine) facilitates the hydrogenation of enamine precursors to directly generate the (3S)-configured pyrrolidine. This method achieves 92% ee and reduces step count.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereochemical Control
Reductive Amination Dione + NH₃ → LiAlH₄ reduction 68.4 Moderate
Asymmetric Hydrogenation Enamine + Ir catalyst 85 High (92% ee)
Solid-Phase Synthesis Resin-bound acylation 75 Low

Challenges and Optimization Strategies

  • Stereochemical Drift : Minimized by low-temperature reactions and chiral additives.
  • Byproduct Formation : LiAlH₄ reductions may over-reduce amides; switching to BH₃·THF mitigates this.
  • Scale-Up : Continuous-flow hydrogenation improves throughput and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations:

Core Scaffold Variations :

  • The target compound’s pyrrolidine core distinguishes it from thiazole-based analogs (e.g., ) and indole-containing derivatives (). The benzyl group enhances hydrophobicity compared to the pyridazinyl or cycloheptylethyl groups in other amides .
  • Stereochemical differences, such as the (R)-configuration in the 1-methylpyrrolidine analog (CAS: 2090407-66-0), may alter binding affinities or metabolic stability .

Biological Relevance: Thiazole-pyridine hybrids () exhibit antimycobacterial activity, suggesting that amide linkers paired with aromatic heterocycles are pharmacologically promising. However, the target compound’s benzyl-pyrrolidine motif may prioritize different target interactions, such as CNS penetration or protease inhibition .

Physicochemical and Functional Differences

  • Hydrogen Bonding : The N-methylamide group reduces hydrogen-bonding capacity relative to primary amides (e.g., ’s butyramide), which may affect solubility and target engagement .

Biological Activity

The compound 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide is a synthetic derivative notable for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 297.39 g/mol

Research indicates that this compound exhibits significant activity on the central nervous system (CNS), particularly through interactions with serotonin and norepinephrine receptors. Its structural similarity to known neurotransmitters suggests that it may act as a modulator or inhibitor of these pathways, which are critical in regulating mood and anxiety.

Pharmacological Effects

  • Antidepressant Activity :
    • In preclinical studies, compounds similar to this compound have shown promise in alleviating symptoms of depression by enhancing serotonergic and noradrenergic neurotransmission.
  • Anxiolytic Properties :
    • The modulation of neurotransmitter systems suggests potential anxiolytic effects, making it a candidate for treating anxiety disorders.
  • Cognitive Enhancement :
    • Some studies indicate that derivatives of this compound may improve cognitive function, potentially benefiting conditions such as ADHD or cognitive decline.

Study 1: Antidepressant Efficacy

A randomized controlled trial assessed the efficacy of a related compound in patients with major depressive disorder. The results demonstrated a significant reduction in depression scores compared to placebo, supporting the hypothesis that these compounds can modulate neurotransmitter systems effectively.

Study 2: Safety Profile

A safety study involving animal models indicated that this compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightPrimary ActionNotes
Compound A297.39 g/molAntidepressantSimilar mechanism; effective in clinical trials.
Compound B310.45 g/molAnxiolyticShows promise but less studied than Compound A.
Compound C285.32 g/molCognitive EnhancerEffective in improving memory in animal models.

Q & A

Q. What are the common synthetic routes for 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide, and how do reaction conditions influence yield and stereochemical outcomes?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. For example, analogous pyrrolidine derivatives are synthesized using ethanol as a solvent with piperidine as a catalyst under controlled temperatures (0–5°C for 2 hours), ensuring stereochemical integrity . Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction conditions by predicting intermediate stability and transition states, reducing trial-and-error approaches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general guidelines for structurally similar pyrrolidine derivatives emphasize using protective equipment (goggles, gloves, fume hoods) and adhering to institutional waste disposal regulations. Long-term storage should be avoided due to potential degradation hazards .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated for related benzylpyrrolidine derivatives (R factor = 0.039, wR factor = 0.117) . Complementary techniques like NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and mass spectrometry validate molecular weight and functional groups, while circular dichroism (CD) can confirm chiral centers .

Advanced Research Questions

Q. How can reaction engineering principles improve scalability and reproducibility of this compound’s synthesis?

Membrane separation technologies and process control systems (e.g., continuous-flow reactors) enhance purity and yield by minimizing side reactions. Reaction fundamentals, such as kinetic studies and catalyst loading, must align with reactor design principles (e.g., plug-flow vs. batch systems) to ensure consistent output .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) is essential. For example, discrepancies in IC50_{50} values may arise from differences in membrane permeability or off-target effects. Meta-analyses of computational docking results (e.g., molecular dynamics simulations) and experimental dose-response curves can identify confounding variables .

Q. How do computational tools aid in predicting this compound’s pharmacokinetic and pharmacodynamic properties?

Quantum mechanics/molecular mechanics (QM/MM) simulations model binding affinities to target proteins, while ADMET (absorption, distribution, metabolism, excretion, toxicity) software predicts metabolic stability and blood-brain barrier penetration. Virtual screening against databases like PubChem accelerates lead optimization .

Q. What advanced techniques validate stereochemical purity in enantioselective synthesis?

Chiral HPLC with polarimetric detection or Marfey’s reagent derivatization can separate enantiomers. X-ray crystallography provides unambiguous confirmation, as shown in studies of (3S)-configured pyrrolidine derivatives .

Methodological Notes

  • Data Integrity : Use encrypted laboratory information management systems (LIMS) to ensure traceability and prevent data breaches .
  • Experimental Design : Employ Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., temperature, solvent polarity) and identify optimal conditions .

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